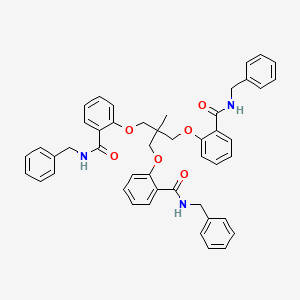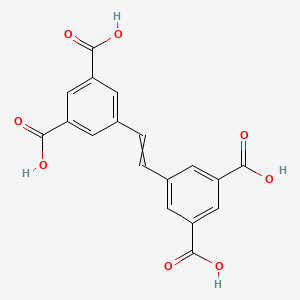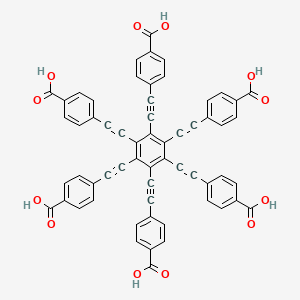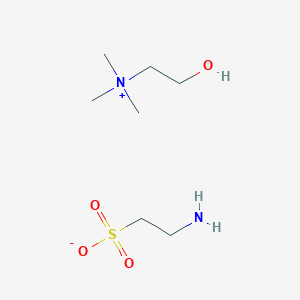
2,2'-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) is a complex organic compound that features multiple functional groups, including benzylcarbamoyl and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) typically involves multiple steps. One common method starts with the reaction of N-benzylsalicylamide with ethyl chloroacetate in the presence of anhydrous potassium carbonate in refluxing acetone . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamoyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like acetone or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and can form complexes with various metals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism by which 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) exerts its effects involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-{2-[2-(benzylcarbamoyl)phenoxy]acetamido}ethyl)ammonium nitrate
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
What sets 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its potential use in luminescent sensors make it particularly valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C47H45N3O6 |
|---|---|
Molekulargewicht |
747.9 g/mol |
IUPAC-Name |
N-benzyl-2-[3-[2-(benzylcarbamoyl)phenoxy]-2-[[2-(benzylcarbamoyl)phenoxy]methyl]-2-methylpropoxy]benzamide |
InChI |
InChI=1S/C47H45N3O6/c1-47(32-54-41-26-14-11-23-38(41)44(51)48-29-35-17-5-2-6-18-35,33-55-42-27-15-12-24-39(42)45(52)49-30-36-19-7-3-8-20-36)34-56-43-28-16-13-25-40(43)46(53)50-31-37-21-9-4-10-22-37/h2-28H,29-34H2,1H3,(H,48,51)(H,49,52)(H,50,53) |
InChI-Schlüssel |
IKJXQPXKSFKEIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)(COC3=CC=CC=C3C(=O)NCC4=CC=CC=C4)COC5=CC=CC=C5C(=O)NCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)



![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)

![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


